A Senior Application Scientist's In-Depth Technical Guide to 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
A Senior Application Scientist's In-Depth Technical Guide to 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
Abstract
This technical guide provides a comprehensive overview of 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite, a critical building block for the synthesis of RNA oligonucleotides containing the pivotal N6-methyladenosine (m6A) modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis protocols, and analytical considerations for incorporating this modified nucleoside into synthetic RNA. We will explore the underlying principles of phosphoramidite chemistry, offer field-proven insights into optimizing synthesis and deprotection, and provide detailed, step-by-step methodologies for producing high-quality m6A-modified oligonucleotides for pioneering research in epitranscriptomics and RNA therapeutics.
Introduction: The Significance of N6-methyladenosine (m6A) in RNA Biology
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various other RNA species, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs)[1][2][3]. This reversible epigenetic mark is installed by a "writer" complex, primarily composed of METTL3 and METTL14, and can be removed by "eraser" demethylases such as FTO and ALKBH5[2][4]. The biological outcome of m6A modification is mediated by "reader" proteins that recognize the methylated adenosine and subsequently influence RNA metabolism, including splicing, nuclear export, stability, and translation[4][5].
The dynamic nature of m6A modification implicates it as a critical regulator of gene expression in a myriad of biological processes, from development and differentiation to disease pathogenesis, including cancer and neurological disorders[3][6]. The ability to synthesize RNA oligonucleotides with site-specific m6A incorporation is therefore paramount for elucidating its precise functional roles and for developing novel RNA-based therapeutics[3][7]. The subject of this guide, 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite, is the key reagent that enables the chemical synthesis of such modified RNA molecules.
Chemical Structure and Functional Components
The precise chemical design of this phosphoramidite is what enables its successful use in automated solid-phase oligonucleotide synthesis. Each component serves a distinct and vital purpose.
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5'-O-Dimethoxytrityl (DMTr) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its bulkiness also provides a means for purification via "trityl-on" reverse-phase HPLC[8]. During synthesis, the DMTr group is removed at the beginning of each coupling cycle by treatment with a mild acid, exposing the 5'-hydroxyl for reaction with the next incoming phosphoramidite[9].
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2'-O-methyl (2'-OMe) Group: The presence of a methyl group at the 2'-position of the ribose sugar provides several advantages. It mimics the natural 2'-hydroxyl group of RNA while offering enhanced nuclease resistance to the resulting oligonucleotide[5][10]. This modification is particularly valuable for antisense applications and in the development of RNAi therapeutics[3].
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N6-methyladenosine Core: This is the functional heart of the molecule, providing the m6A modification that is the subject of investigation.
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3'-CED Phosphoramidite Moiety: This reactive group at the 3'-position is what enables the formation of the phosphite triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl (CE) group protects the phosphorus from unwanted side reactions and is removed during the final deprotection step[11][12]. The diisopropylamino (iPr2N) group is a good leaving group that is displaced by the 5'-hydroxyl of the growing chain upon activation[11].
Caption: Chemical structure and key functional groups.
Synthesis of m6A-Modified RNA Oligonucleotides: A Step-by-Step Protocol
The synthesis of RNA oligonucleotides containing 2'-O-methyl-N6-methyladenosine is performed on an automated solid-phase synthesizer. The following protocol is a generalized procedure that should be adapted based on the specific synthesizer and the scale of the synthesis.
Reagent Preparation
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Phosphoramidite Solution: Dissolve the 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This solution is highly sensitive to moisture and should be prepared under an inert atmosphere (e.g., argon) and used within 1-2 days for optimal performance[13].
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Standard Reagents: Ensure all other reagents for RNA synthesis (activator, capping reagents, oxidizer, deblocking solution) are fresh and anhydrous. Moisture is a primary cause of low coupling efficiency[14].
Automated Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
Caption: The four-step oligonucleotide synthesis cycle.
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Deblocking (Detritylation): The DMTr group is removed from the 5'-end of the growing oligonucleotide chain by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next reaction[9].
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Coupling: The 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite solution is mixed with an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain[9].
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Field-Proven Insight: For this modified phosphoramidite, a coupling time of 6 minutes is recommended to ensure high coupling efficiency[13]. Standard phosphoramidites may require shorter times.
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Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation using capping reagents[9].
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Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution[9].
This cycle is repeated until the desired sequence is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
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Cleavage from Support: The solid support with the synthesized oligonucleotide is treated with a deprotection solution to cleave the ester linkage holding the oligonucleotide to the support.
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Protecting Group Removal: This is a critical step that must be compatible with all modifications present in the oligonucleotide.
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Recommended Protocol: This phosphoramidite is compatible with both UltraMild deprotection conditions and standard deprotection with AMA (a mixture of ammonium hydroxide and methylamine)[13][15].
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UltraMild Deprotection: Use 0.05M potassium carbonate in methanol for 4 hours at room temperature. This is suitable for oligonucleotides with sensitive modifications[13][16].
-
AMA Deprotection: Use a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine for 10 minutes at 65°C[7][16]. This is a faster and highly effective method for standard oligonucleotides.
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Purification and Quality Control
Purification is essential to remove truncated sequences and other impurities.
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Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying synthetic oligonucleotides[8][17][18].
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Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is particularly effective for "trityl-on" purification, where the full-length product retains the hydrophobic DMTr group, allowing for excellent separation from failure sequences[8].
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Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It is very effective for resolving full-length products from shorter failure sequences (n-1).
-
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Quality Control: The purity and identity of the final product should be confirmed.
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Analytical HPLC: To assess the purity of the final product.
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Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide, verifying the correct incorporation of the modified base.
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Data Presentation and Troubleshooting
Synthesis and Purification Data
| Parameter | Typical Value/Recommendation | Rationale/Reference |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for automated synthesizers. |
| Coupling Time | 6 minutes | Ensures high coupling efficiency for this modified base[13]. |
| Activator | 0.25 M ETT | A common and effective activator for RNA synthesis. |
| Deprotection | AMA (10 min at 65°C) or K2CO3 in MeOH (4h at RT) | Provides flexibility for compatibility with other sensitive modifications[13][16]. |
| Primary Purification Method | Reverse-Phase HPLC (Trityl-on) | Excellent separation of full-length product from truncated sequences[8]. |
| Expected Purity (Post-HPLC) | >95% | Achievable with optimized synthesis and purification protocols. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | 1. Moisture in reagents (especially acetonitrile or phosphoramidite solution).2. Degraded phosphoramidite or activator.3. Insufficient coupling time. | 1. Use fresh, anhydrous reagents. Prepare phosphoramidite solutions under inert gas.2. Replace with fresh reagents.3. Increase coupling time to the recommended 6 minutes[13][14]. |
| Presence of n-1 sequences | Incomplete coupling at one or more steps. | Review and optimize coupling efficiency as described above. Ensure capping step is efficient. |
| Incomplete Deprotection | 1. Insufficient deprotection time or temperature.2. Degraded deprotection reagent. | 1. Adhere to the recommended deprotection conditions (time and temperature).2. Use fresh AMA or potassium carbonate solution[16]. |
| Unexpected Mass (MS) | 1. Incomplete removal of a protecting group.2. Unintended modification during synthesis or deprotection. | 1. Re-evaluate deprotection protocol.2. Analyze synthesis and deprotection conditions for potential side reactions. Consider using milder deprotection conditions[6]. |
Conclusion
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite is an indispensable tool for the modern RNA biochemist. Its thoughtful design allows for the efficient and precise incorporation of the critical m6A modification into synthetic RNA oligonucleotides. By understanding the function of each chemical component and adhering to optimized protocols for synthesis, deprotection, and purification, researchers can produce high-quality m6A-modified RNA probes and potential therapeutics. This capability is fundamental to advancing our understanding of the epitranscriptomic landscape and harnessing it for the development of next-generation therapies.
References
- Benchchem. (n.d.). Troubleshooting low coupling yields in modified oligonucleotide synthesis.
- Berulava, T., et al. (2015).
- Chen, Y., et al. (2017). Epigenetic modification of nucleic acids: from basic studies to medical applications. Chemical Society Reviews, 46, 2844.
-
Bio-Synthesis Inc. (n.d.). 2' O-Methyl RNA (2' Me) Synthesis. Retrieved from [Link]
- Fergione, S., & Fedorova, O. (n.d.).
-
Glen Research. (n.d.). 2′-OMe-N6-Me-A-CE (m6Am) Phosphoramidite. Glen Report 35-22. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- He, C., & He, C. (2021). m6A RNA methylation: from mechanisms to therapeutic potential. EMBO reports, 22(2), e51552.
- Höbartner, C., et al. (2003). The Synthesis of 2′-O-[(Triisopropylsilyl)oxy] methyl (TOM) Phosphoramidites of Methylated Ribonucleosides (m1G, m2G, m22G, m1I, m3U, m4C, m6A, m62A) for Use in Automated RNA Solid-Phase Synthesis. Monatshefte für Chemie / Chemical Monthly, 134, 851.
- Imaeda, Y., et al. (2019). N6-methyl adenosine in siRNA evades immune response without reducing RNAi activity. Nucleosides, Nucleotides & Nucleic Acids, 38(10), 972-984.
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
- Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility.
- Niu, Y., et al. (2013). N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function.
- Rieck, F. (2021).
- Romanov, N., et al. (2015). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Journal of the American Society for Mass Spectrometry, 26(7), 1163-1175.
-
Glen Research. (n.d.). 2′-OMe-N6-Me-A-CE Phosphoramidite (10-3105). Retrieved from [Link]
- Rontree, S., & Kanavarioti, A. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review.
- Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters, 81, 129126.
- Song, J., et al. (2017). Chemical Modifications to RNA: A New Layer of Gene Expression Regulation. ACS Chemical Biology, 12(2), 316-326.
-
Glen Research. (n.d.). N6-Methyl-A-CE Phosphoramidite, m6A. Retrieved from [Link]
- Zaccara, S., et al. (2019). The m6A-binding protein YTHDF2 directs codon-dependent mRNA decay.
- Zhang, X., et al. (2019). Structural insights into FTO's catalytic mechanism for the demethylation of multiple RNA substrates. Proceedings of the National Academy of Sciences, 116(7), 2919-2924.
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. atdbio.com [atdbio.com]
- 8. 5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite | BroadPharm [broadpharm.com]
- 9. N6-Bz-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite, 179479-02-8 | BroadPharm [broadpharm.com]
- 10. Synthesis of 2′-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA [ouci.dntb.gov.ua]
- 11. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. agilent.com [agilent.com]
- 17. labcluster.com [labcluster.com]
- 18. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
